molecular formula C6H13NO B2851148 2-Amino-1-cyclobutylethan-1-ol CAS No. 72799-57-6

2-Amino-1-cyclobutylethan-1-ol

Cat. No.: B2851148
CAS No.: 72799-57-6
M. Wt: 115.176
InChI Key: HYTCCTDRNKQPGP-UHFFFAOYSA-N
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Description

2-Amino-1-cyclobutylethan-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclobutylethan-1-ol typically involves the reductive amination of 2-keto-1-alkanols. This process includes the reaction of 2-keto-1-alkanols with ammonia or primary amines in the presence of hydrogenation catalysts . Another method involves the reaction of alkylene oxides with ammonia or primary and secondary amines, leading to the formation of amino alcohols .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The use of specific hydrogenation catalysts and optimized reaction conditions are crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclobutylethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .

Properties

IUPAC Name

2-amino-1-cyclobutylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTCCTDRNKQPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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